molecular formula C9H9NO3 B1335964 4-Isocyanato-1,2-dimethoxybenzene CAS No. 37527-66-5

4-Isocyanato-1,2-dimethoxybenzene

Cat. No.: B1335964
CAS No.: 37527-66-5
M. Wt: 179.17 g/mol
InChI Key: NYTBFFZQIRSGLL-UHFFFAOYSA-N
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Description

4-Isocyanato-1,2-dimethoxybenzene: is a chemical compound with the molecular formula C10H11NO3 . 2,5-Dimethoxyphenyl isocyanate . This compound is commonly used in the field of organic chemistry and has various applications in scientific research, particularly in the study of enzyme activity and potential medical treatments.

Mechanism of Action

Target of Action

The primary target of 4-Isocyanato-1,2-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process involves two steps:

Biochemical Pathways

It is known that the compound can participate in the synthesis of various organic compounds, such as 1-(aryl)piperazine urea derivatives .

Pharmacokinetics

The compound is typically stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to environmental conditions that could affect its bioavailability.

Result of Action

The primary result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution process, where the compound forms a sigma-bond with the benzene ring and then a proton is removed to reform the aromatic ring .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is typically stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to changes in temperature and atmospheric conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-1,2-dimethoxybenzene typically involves the reaction of 4-amino-1,2-dimethoxybenzene with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters is also common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanato-1,2-dimethoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reaction with nucleophiles such as amines to form urea derivatives.

    Electrophilic aromatic substitution: Reaction with electrophiles to form substituted benzene derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Typically involves the use of in an inert solvent like at room temperature.

    Electrophilic aromatic substitution: Involves the use of electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst .

Major Products:

    Urea derivatives: Formed from nucleophilic substitution reactions.

    Substituted benzene derivatives: Formed from electrophilic aromatic substitution reactions.

Scientific Research Applications

4-Isocyanato-1,2-dimethoxybenzene has several applications in scientific research, including:

    Enzyme activity studies: Used as a tool for studying the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase .

    Medical research: Investigated for its potential use in the treatment of cancer and infectious diseases .

    Organic synthesis: Employed in the synthesis of various organic compounds, including pharmaceutical intermediates and agrochemicals .

Comparison with Similar Compounds

  • 3,4-Dimethoxyphenyl isocyanate
  • 2,4-Dimethoxyphenyl isocyanate
  • 4-Methoxyphenyl isocyanate

Comparison: 4-Isocyanato-1,2-dimethoxybenzene is unique due to the presence of two methoxy groups at the 1,2-positions of the benzene ring, which can influence its reactivity and the types of reactions it undergoes. In contrast, similar compounds with different substitution patterns may exhibit varying reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

4-isocyanato-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-8-4-3-7(10-6-11)5-9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTBFFZQIRSGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393237
Record name 4-isocyanato-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37527-66-5
Record name 4-isocyanato-1,2-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dimethoxyphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Phosgene (4 eq) is bubbled at a moderate rate into a 3-neck flask containing a solution of 3,4-dimethoxyaniline (1 eq.), in benzene (2 liters). The flask is cooled in an ice bath for 15 minutes and then the solution is refluxed for 13/4 hours while excess phosgene is added. The reaction mixture is then refluxed overnight and the solvent removed under vacuum. Acetone is added and the solvent is again removed under vacuum leaving a dark brown oily residue which is distilled at 132°-134° C./0.6 mm. Yield: 22.5 g.
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Synthesis routes and methods II

Procedure details

A solution of 0.163 m of 4-aminoveratrole in 250 ml of chlorobenzene was treated with excess HCl gas resulting in a heavy precipitate. The mixture was refluxed and treated with a stream of phosgene for 1/2 hr (50 g, 0.49 m). After refluxing an additional 1/2 hr chlorobenzene was evaporated in vacuo. Distillation of the residue afforded 23 g (79%) b.p. 145°-150° C, 17-18 mm.
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Synthesis routes and methods III

Procedure details

A 3 L, three-necked, round-bottomed flask was equipped with a heating/cooling bath, magnetic stirrer and stir bar, condenser, 500 mL addition funnel, thermocouple, nitrogen inlet, heating bath, vacuum distillation apparatus. To a stirred solution of 3,4-dimethoxyaniline (81.9 g, 535 mmol) in xylenes (1400 mL) was added via the addition funnel, a 4 N solution of hydrogen chloride in 1,4-dioxane (295 mL, 1180 mmol) at ambient temperature. This mixture was stirred at ˜25° C. for 30 minutes, before it was heated to reflux under a slow N2 stream. Neat triphosgene (200.0 g, 674 mmol) was added to the refluxing stirred mixture in portions via the addition funnel over 45 minutes. Upon completion of the addition, the batch was refluxed for another hour. After cooling to ˜60° C., the batch was concentrated under reduced pressure to remove most of the solvent. The oily residue was distilled under high vacuum (b.p. 84-88° C. @ 0.92 mmHg) to afford the title compound as an oil (93.0 g, 97%).
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81.9 g
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xylenes
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1400 mL
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295 mL
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200 g
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Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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